2-(4-Bromophenyl)ethenesulfonyl chloride
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Overview
Description
2-(4-Bromophenyl)ethenesulfonyl chloride is an organic compound with the molecular formula C8H6BrClO2S It is characterized by the presence of a bromophenyl group attached to an ethenesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)ethenesulfonyl chloride typically involves the reaction of 4-bromostyrene with ethenesulfonyl chloride. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, 4-bromo boronic acid is reacted with ethenesulfonyl fluoride in the presence of a palladium catalyst, copper acetate, and lithium acetate in dry tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)ethenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromophenyl group can undergo oxidation to form bromophenyl sulfone derivatives or reduction to form bromophenyl sulfoxide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Scientific Research Applications
2-(4-Bromophenyl)ethenesulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The bromophenyl group can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethenesulfonyl chloride
- 2-(4-Fluorophenyl)ethenesulfonyl chloride
- 2-(4-Methylphenyl)ethenesulfonyl chloride
Uniqueness
2-(4-Bromophenyl)ethenesulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific reactions, such as bromination and cross-coupling reactions, making this compound particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C8H6BrClO2S |
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Molecular Weight |
281.55 g/mol |
IUPAC Name |
2-(4-bromophenyl)ethenesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H |
InChI Key |
QAAQAKSRVIIUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br |
Origin of Product |
United States |
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